2-Pentynoic Acid Ethyl-d5 Ester
Description
2-Pentynoic Acid Ethyl-d5 Ester (C₇H₅D₅O₂; MW: 131.18) is a stable isotope-labeled compound where five hydrogen atoms in the ethyl group are replaced with deuterium (D) . This deuteration enhances its utility in mass spectrometry (MS) and metabolic studies, enabling precise tracking of biochemical pathways . Its molecular structure features a triple bond at the C2 position (pentynoate backbone), distinguishing it from saturated or mono-unsaturated esters.
Properties
Molecular Formula |
C₇H₅D₅O₂ |
|---|---|
Molecular Weight |
131.18 |
Synonyms |
Ethyl-d5 2-Pentynoate; NSC 190964-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Non-Deuterated Analogs
Ethyl 2-Pentynoate (CAS 55314-57-3)
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15
- Key Features : Lacks deuterium, making it unsuitable for isotope tracing. Used in organic synthesis as a reactive alkyne intermediate .
- Applications : Precursor for pharmaceuticals and agrochemicals due to its triple bond reactivity.
Methyl 2-Pentynoate (CAS 24342-04-9)
- Molecular Formula : C₆H₈O₂
- Molecular Weight : 112.13
- Key Features : Shorter alkyl chain (methyl vs. ethyl) reduces hydrophobicity.
Structural Impact :
- The triple bond in 2-pentynoate derivatives confers rigidity and reactivity (e.g., in cycloadditions), unlike esters with double bonds (e.g., pentenoates) .
Deuterated Esters
Benzoic Acid, 4-Hydroxy-, Ethyl-d5 Ester (CAS 126070-21-1)
- Molecular Formula : C₉H₅D₅O₃
- Molecular Weight : 173.19
- Key Features : Deuterated ethyl group aids in MS detection for parabens analysis .
- Comparison: Unlike 2-Pentynoic Acid Ethyl-d5 Ester, this compound contains an aromatic ring, altering solubility and metabolic stability.
Tridecanoic Acid Ethyl-d5 Ester
Deuteration Effects :
- Deuterated esters exhibit a +5 amu shift in MS compared to non-deuterated analogs, critical for distinguishing labeled compounds in complex matrices .
Mono-Unsaturated Esters
Ethyl 2-Methyl-2-Pentenoate (CAS 1617-40-9)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20
- Key Features : Double bond at C2 (E-isomer) and methyl substitution. Used in flavor/fragrance industries .
- GC/MS Data : Kovats Index (KI) = 1020; distinct fragmentation patterns compared to triple-bonded analogs .
2-Pentenoic Acid, 2-Methyl-5-Phenyl-, Ethyl Ester (CAS 114377-77-4)
Functional Group Impact :
- Triple bonds (2-pentynoates) vs. double bonds (pentenoates) influence reactivity: Alkynes undergo Huisgen cycloaddition; alkenes participate in Diels-Alder reactions. Triple bonds reduce solubility due to linear geometry and stronger electron withdrawal .
Analytical and Application Comparison
Mass Spectrometry (MS) Performance
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